molecular formula C22H28F2N2O2 B6122447 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol

2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B6122447
M. Wt: 390.5 g/mol
InChI Key: QSSVSNWQAPUNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol, also known as DFEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFEB has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been found to interact with proteins such as G protein-coupled receptors, ion channels, and enzymes, which play important roles in cellular signaling and regulation. 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol may also modulate the levels of neurotransmitters and cytokines, which are involved in various physiological processes.
Biochemical and Physiological Effects
2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been found to have various biochemical and physiological effects in animal models and in vitro studies. 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been found to induce apoptosis in cancer cells, reduce inflammation, and modulate the levels of neurotransmitters and cytokines. 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol has also been found to improve cognitive function and reduce amyloid beta levels in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its high purity and high yield, as well as its potential therapeutic applications in various diseases. However, 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol also has limitations, such as its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol. One direction is to further investigate the mechanism of action of 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol and its interactions with various signaling pathways in the body. Another direction is to explore the potential therapeutic applications of 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol in other diseases, such as Parkinson's disease and schizophrenia. Additionally, future research could focus on developing more efficient synthesis methods for 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol and improving its solubility and bioavailability.
Conclusion
In conclusion, 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained attention in scientific research for its potential therapeutic applications in various diseases. 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol could lead to the development of new treatments for various diseases and improve our understanding of cellular signaling and regulation.

Synthesis Methods

2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol can be synthesized through a multistep process that involves the reaction of 3,5-difluorobenzyl chloride with 2-ethoxybenzylamine to form an intermediate, which is then reacted with piperazine and ethanol to yield 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol. The synthesis method has been optimized to yield high purity and high yield of 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol.

Scientific Research Applications

2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been found to improve cognitive function and reduce amyloid beta levels in animal models. In depression research, 2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been found to have antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.

properties

IUPAC Name

2-[4-[(3,5-difluorophenyl)methyl]-1-[(2-ethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2N2O2/c1-2-28-22-6-4-3-5-18(22)15-26-9-8-25(16-21(26)7-10-27)14-17-11-19(23)13-20(24)12-17/h3-6,11-13,21,27H,2,7-10,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSVSNWQAPUNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,5-Difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol

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